molecular formula C11H13Br B6290811 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene CAS No. 1369916-55-1

1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene

Cat. No.: B6290811
CAS No.: 1369916-55-1
M. Wt: 225.12 g/mol
InChI Key: UOJBSTQSERPCBC-UHFFFAOYSA-N
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Description

Positioning within Substituted Benzene (B151609) Derivatives

1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene is classified as a polysubstituted benzene derivative. jove.com Aromatic compounds are broadly categorized as benzenoids, which contain a benzene ring, and non-benzenoids. byjus.comunacademy.com This compound falls into the benzenoid category. byjus.comunacademy.com The nomenclature of such compounds follows a systematic approach where the substituents on the benzene ring are identified and their positions are indicated by numerical locants. uobabylon.edu.iq In this case, the benzene ring is substituted with three different groups: a bromine atom, a cyclopropylmethyl group, and a methyl group. When naming polysubstituted benzenes, the substituents are typically listed in alphabetical order. jove.com If one of the substituents imparts a common name to the molecule, that substituent is given the primary position (locant 1). jove.com

Importance of Halogenated Aromatics in Organic Synthesis and Chemical Research

Halogenated aromatic compounds are a cornerstone of modern organic chemistry due to their versatile reactivity. researchgate.net Aryl halides, such as this compound, serve as crucial building blocks in the synthesis of a wide array of more complex molecules. researchgate.net They are frequently employed in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The introduction of halogen atoms into organic molecules is a vital transformation in organic synthesis. rsc.org

The utility of halogenated aromatics extends to various industries, including pharmaceuticals, agrochemicals, and materials science. researchgate.netiloencyclopaedia.orgnih.gov In the pharmaceutical industry, the incorporation of halogen atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. In materials science, halogenated aromatic compounds are precursors to polymers and other functional materials. researchgate.net

Unique Contributions of Cyclopropylmethyl and Methyl Substituents to Aromatic Systems

The reactivity and regioselectivity of electrophilic aromatic substitution reactions are heavily influenced by the nature of the substituents already present on the benzene ring. These substituents can be broadly classified as activating or deactivating groups, and as ortho-, para-, or meta-directors.

The methyl group (-CH₃) is known as an activating group. psiberg.com It donates electron density to the benzene ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. docbrown.infoyoutube.com This increased electron density is particularly pronounced at the ortho and para positions, making the methyl group an ortho-, para-director. psiberg.comdocbrown.info

The bromo group (-Br), like other halogens, exhibits a dual electronic effect. It is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the benzene ring, making it less reactive than benzene itself. libretexts.orglibretexts.org However, it also has lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Thus, bromine is a deactivating ortho-, para-director.

The cyclopropylmethyl group (-CH₂-c-C₃H₅) is an interesting substituent. The cyclopropyl (B3062369) group itself can donate electron density to an adjacent carbocation or radical, indicating some electron-donating character. This suggests that the cyclopropylmethyl group is likely an activating group and, by extension, an ortho-, para-director. The methylene (B1212753) spacer (-CH₂-) between the cyclopropyl ring and the benzene ring will influence the extent of this electronic effect.

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
-Br (Bromo)Inductive: Withdrawing; Resonance: DonatingDeactivatingortho, para
-CH₃ (Methyl)Inductive: Donating; Hyperconjugation: DonatingActivatingortho, para
-CH₂-c-C₃H₅ (Cyclopropylmethyl)Likely electron-donatingLikely ActivatingLikely ortho, para

Overview of Research Gaps and Future Directions for this compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. While the compound is commercially available, there is a lack of published studies detailing its synthesis, physical and chemical properties, and reactivity.

Future research on this compound could be directed towards several key areas:

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound with high yield and purity. Comprehensive characterization of its physical and spectroscopic properties would also be of great value.

Reactivity Studies: Investigation of its reactivity in various organic transformations, particularly in cross-coupling reactions where the bromo substituent can be utilized to introduce new functional groups. The directing effects of the three substituents in electrophilic aromatic substitution reactions would also be a key area of study.

Potential Applications: Exploration of its potential as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or advanced materials. The unique combination of a halogen atom and a cyclopropylmethyl group could lead to the discovery of molecules with interesting biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(cyclopropylmethyl)-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-8-6-10(4-5-11(8)12)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJBSTQSERPCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 1 Bromo 4 Cyclopropylmethyl 2 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.comlibretexts.org The rate and orientation of this substitution are significantly influenced by the substituents already present on the ring.

The directing effects of the substituents on 1-bromo-4-(cyclopropylmethyl)-2-methylbenzene are a combination of their individual activating or deactivating and ortho-, para-, or meta-directing properties.

Bromine (Br): As a halogen, bromine is a deactivating group due to its electron-withdrawing inductive effect (-I), which makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. youtube.com However, it is an ortho, para-director because of its electron-donating resonance effect (+R), where its lone pairs can stabilize the arenium ion intermediate when the electrophile attacks at the ortho or para positions. youtube.com

Methyl (-CH₃): The methyl group is an activating group and an ortho, para-director. masterorganicchemistry.com It donates electron density to the ring through an inductive effect (+I) and hyperconjugation, thereby stabilizing the positively charged arenium ion intermediate and increasing the rate of reaction. masterorganicchemistry.com

Cyclopropylmethyl (-CH₂-c-C₃H₅): The cyclopropylmethyl group is also considered an activating group and an ortho, para-director. Its activating nature stems from the +I effect of the alkyl group. The cyclopropyl (B3062369) ring itself has some character of a carbon-carbon double bond and can donate electron density through conjugation, further enhancing the reactivity of the aromatic ring.

The available positions for substitution are C3, C5, and C6. The directing effects of the substituents are summarized in the table below:

SubstituentPositionEffect on ReactivityDirecting Effect
BromineC1DeactivatingOrtho, Para
MethylC2ActivatingOrtho, Para
CyclopropylmethylC4ActivatingOrtho, Para

Considering the positions relative to each substituent:

Position C3: Ortho to the methyl group and meta to both the bromine and cyclopropylmethyl groups.

Position C5: Ortho to the cyclopropylmethyl group, meta to the bromine group, and para to the methyl group.

Position C6: Ortho to the bromine group and meta to both the methyl and cyclopropylmethyl groups.

The synergistic directing effects of the activating methyl and cyclopropylmethyl groups to the C5 position, which is para to the methyl group and ortho to the cyclopropylmethyl group, make it the most likely site for electrophilic attack. Steric hindrance from the adjacent methyl and bromine groups may slightly disfavor attack at C3 and C6, respectively.

The attack of an electrophile (E⁺) at the various positions will lead to different arenium ion intermediates. The stability of these intermediates determines the major product.

Attack at C5: The positive charge in the arenium ion intermediate can be delocalized onto the carbons bearing the methyl and cyclopropylmethyl groups. This allows for significant stabilization through the electron-donating effects of these two activating groups. The resonance structures show the positive charge adjacent to both activating groups, which is a highly stabilizing arrangement.

Attack at C3 and C6: The arenium ions formed from attack at these positions are less stable. While the positive charge can be delocalized onto the carbon bearing one of the activating groups, it does not benefit from the combined stabilizing influence of both the methyl and cyclopropylmethyl groups in the same way as the C5-adduct.

Therefore, the reaction pathway proceeding through the most stable arenium ion intermediate, which is formed by electrophilic attack at the C5 position, will be the most favored.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org This reaction is generally difficult for simple aryl halides and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

For this compound, SNAr reactions are expected to be very slow or not occur under standard conditions. The molecule lacks the necessary strong electron-withdrawing groups (like -NO₂) ortho or para to the bromine atom. The methyl and cyclopropylmethyl groups are electron-donating, which further deactivates the ring towards nucleophilic attack by increasing the electron density on the aromatic ring.

For displacement of the bromine to occur, harsh reaction conditions such as high temperatures and pressures, along with a very strong nucleophile, would likely be required. Even under such conditions, the reaction would probably be inefficient.

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for the functionalization of aryl halides under milder conditions than traditional SNAr reactions. nih.gov These reactions are not mechanistically SNAr reactions but achieve a similar net transformation. Common examples include the Buchwald-Hartwig amination, Suzuki coupling, Heck reaction, and Sonogashira coupling.

This compound is an excellent candidate for such transformations. The carbon-bromine bond can be readily activated by a palladium(0) catalyst to undergo oxidative addition, initiating the catalytic cycle.

Examples of Potential Palladium-Catalyzed Reactions:

Reaction NameNucleophile/ReagentProduct Type
Buchwald-Hartwig AminationAmines (R₂NH)Aryl amines
Suzuki CouplingOrganoboron reagents (R-B(OR)₂)Biaryls or alkyl-arenes
Heck ReactionAlkenesSubstituted alkenes
Sonogashira CouplingTerminal alkynesAryl alkynes
Stille CouplingOrganotin reagents (R-SnR'₃)Biaryls or alkyl-arenes

These reactions would be expected to proceed in good yield, allowing for the introduction of a wide variety of substituents at the C1 position, displacing the bromine atom.

Reductive Transformations of the Aryl Bromide

The bromine atom of this compound can be removed through reductive dehalogenation. This transformation can be achieved using several methods:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) and a base (like NaOH or Et₃N) to neutralize the HBr byproduct.

Metal-Acid Systems: Using a metal such as zinc (Zn) or tin (Sn) in the presence of an acid like acetic acid or hydrochloric acid.

Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can sometimes reduce aryl halides, although this is less common and can require harsh conditions. A more effective method involves the conversion of the aryl bromide to an organolithium or Grignard reagent, followed by quenching with a proton source (e.g., water or alcohol).

These reductive processes would yield 4-(cyclopropylmethyl)-2-methyltoluene, effectively replacing the bromine atom with a hydrogen atom.

Catalytic Hydrogenation and Hydride Reductions

The reduction of this compound can be directed at either the aryl bromide C-Br bond or the aromatic ring, depending on the chosen methodology.

Catalytic Hydrogenation: Catalytic hydrogenation of aryl halides typically results in hydrodehalogenation, replacing the halogen atom with hydrogen. This process for aryl bromides often requires forcing conditions, such as elevated temperatures and pressures, due to the stability of the aromatic system. For this compound, catalytic hydrogenation over a palladium or nickel catalyst is expected to yield 4-(cyclopropylmethyl)-2-methylbenzene. Under more vigorous conditions (e.g., high-pressure hydrogen with a rhodium or ruthenium catalyst), hydrogenation of the benzene ring itself could occur, potentially leading to cyclopropylmethyl-dimethyl-cyclohexane derivatives. The cyclopropyl group is generally stable to these conditions but can undergo hydrogenolysis under very harsh conditions.

Hydride Reductions: Reduction with metal hydrides offers a common alternative for dehalogenation. While sodium borohydride (B1222165) (NaBH₄) is generally unreactive towards aryl halides in standard alcoholic solvents, its reactivity can be enhanced in aprotic solvents like DMSO or DME at elevated temperatures, or by the addition of transition metal catalysts. vt.edu More potent hydride reagents, such as lithium aluminum hydride (LiAlH₄), can reduce aryl bromides to the corresponding arenes in refluxing solvents like THF. acs.org A practical method for the radical chain reduction of various aryl bromides using sodium hydride (NaH) in 1,4-dioxane (B91453) has also been reported, proceeding via an electron-catalyzed process. nih.gov

Table 1: Anticipated Products of Catalytic Hydrogenation and Hydride Reduction
Reaction TypeReagents and ConditionsAnticipated Major Product
Catalytic Hydrogenation (Hydrodehalogenation)H₂, Pd/C, base, elevated T/P4-(cyclopropylmethyl)-2-methylbenzene
Hydride ReductionLiAlH₄, THF, reflux4-(cyclopropylmethyl)-2-methylbenzene
Radical Hydride ReductionNaH, 1,4-dioxane, initiator, heat4-(cyclopropylmethyl)-2-methylbenzene

Electrochemical Reduction Pathways

The electrochemical reduction of aryl halides in aprotic solvents is a well-established process that typically proceeds via a two-electron cleavage of the carbon-halogen bond to form an aryl carbanion. researchgate.net For this compound, this reduction at a suitable cathode (e.g., glassy carbon, mercury, or boron-doped diamond) would lead to the formation of the 4-(cyclopropylmethyl)-2-methylphenyl carbanion. This highly basic intermediate would then be protonated by a proton source in the medium, which could be the solvent, a deliberately added proton donor, or even a molecule of the starting material, to yield 4-(cyclopropylmethyl)-2-methylbenzene. The reduction potential for aryl bromides is generally more negative than for corresponding iodides but less negative than for chlorides. researchgate.net

Electron Transfer: Ar-Br + 2e⁻ → [Ar-Br]²⁻

Bond Cleavage: [Ar-Br]²⁻ → Ar⁻ + Br⁻

Protonation: Ar⁻ + H⁺ → Ar-H

This method offers a controlled way to achieve dehalogenation under mild conditions, avoiding the use of chemical reducing agents.

Oxidative Reactions of the Alkyl and Cyclopropylmethyl Side Chains

Selective Oxidation of the Methyl Group

The methyl group on the benzene ring represents a benzylic position and is susceptible to oxidation. Selective oxidation of this group to an aldehyde or a carboxylic acid is a common transformation. Given the presence of the other alkyl (cyclopropylmethyl) and bromo substituents, achieving selectivity is key.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions will typically oxidize any benzylic C-H bond to a carboxylic acid. masterorganicchemistry.com This would likely convert this compound into 3-bromo-4-(cyclopropylmethyl)benzoic acid, assuming the cyclopropylmethyl group is more resistant or is cleaved under these conditions.

Milder and more selective methods are available for the conversion to the aldehyde. Reagents such as o-iodoxybenzoic acid (IBX) are known to be effective for the oxidation of benzylic positions to aldehydes or ketones. organic-chemistry.org Another approach is electrochemical oxidation, which can achieve site-selective oxidation of methylarenes to aromatic acetals (which can then be hydrolyzed to aldehydes) without the need for chemical oxidants or transition-metal catalysts. nih.gov The selectivity in such reactions is often governed by the electronic properties of the aromatic ring. nih.gov

Table 2: Potential Products from Selective Oxidation of the Methyl Group
Oxidizing Agent/MethodTypical ConditionsAnticipated Major Product
Potassium Permanganate (KMnO₄)Aqueous, heat3-Bromo-4-(cyclopropylmethyl)benzoic acid
o-Iodoxybenzoic acid (IBX)DMSO, moderate temperature3-Bromo-4-(cyclopropylmethyl)benzaldehyde
Electrochemical OxidationMeOH, electrolyte, undivided cell3-Bromo-4-(cyclopropylmethyl)benzaldehyde (after hydrolysis)

Oxidative C-C Bond Cleavage within the Cyclopropylmethyl Unit

The cyclopropylmethyl group is known to undergo characteristic ring-opening reactions, particularly through radical intermediates. The high strain energy of the cyclopropane (B1198618) ring (approximately 115 kJ/mol) provides a strong thermodynamic driving force for the cleavage of a C-C bond.

Oxidative processes that can generate a radical at the benzylic-like methylene (B1212753) carbon of the cyclopropylmethyl group would trigger this rearrangement. For example, reaction with a radical initiator or under certain oxidative conditions could lead to the formation of a cyclopropylmethyl radical. This radical rapidly rearranges via homolytic cleavage of one of the internal cyclopropane bonds to form a more stable homoallylic radical (a but-3-enyl radical). ucl.ac.uk The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring. In an unsubstituted case, this would lead to a but-3-enyl substituent on the aromatic ring. Subsequent trapping of this radical by an oxidant or another species would yield the final product. This ring-opening is often used as a mechanistic probe to detect the presence of radical intermediates in a reaction. ucl.ac.uk

Various oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives have been developed, often using metal catalysts (e.g., Cu(I), Ag(I)) or peroxides as initiators. beilstein-journals.orgbeilstein-journals.orgnih.gov Applying such conditions to this compound would be expected to yield products derived from the 1-bromo-2-methyl-4-(but-3-enyl)benzene structure.

Advanced Functionalization through Transition Metal Catalysis

Carbon-Carbon Bond Forming Reactions Beyond Standard Cross-Couplings

The aryl bromide moiety is a versatile handle for a wide array of transition metal-catalyzed reactions. Beyond standard cross-coupling reactions like Suzuki or Heck, several advanced methods can be envisioned for the functionalization of this compound.

Reductive Cross-Coupling: Nickel-catalyzed reductive cross-coupling reactions have emerged as powerful methods to form C-C bonds by coupling two electrophiles, such as an aryl bromide and an alkyl halide, in the presence of a stoichiometric reductant (e.g., zinc or manganese powder). nih.govorganic-chemistry.org This approach avoids the need for pre-formed organometallic reagents and exhibits high functional group tolerance. nih.gov For instance, this compound could be coupled with a variety of alkyl bromides to introduce new alkyl chains at the position of the bromine atom. nih.govorganic-chemistry.orgacs.orgresearchgate.net

Direct Arylation via C-H Activation: Direct arylation reactions involve the coupling of an aryl halide with a C-H bond of another (hetero)arene, catalyzed by transition metals like palladium or ruthenium. nih.gov This strategy avoids the pre-functionalization of the C-H coupling partner. This compound could serve as the aryl bromide component in such a reaction to form biaryl structures. nih.govnih.govrsc.org Synergistic catalytic systems, for example using both palladium and silver catalysts, have been developed to facilitate the direct arylation of simple arenes with aryl bromides. nih.gov

Carbonylation Reactions: Palladium-catalyzed carbonylation is a robust method to introduce a carbonyl group. nih.govresearchgate.net By reacting this compound with carbon monoxide and a suitable nucleophile (e.g., an alcohol, amine, or water), one can synthesize the corresponding ester, amide, or carboxylic acid. nih.govnih.govresearchgate.netlookchem.com This reaction is often carried out at atmospheric pressure of CO using specialized ligand systems like Xantphos. nih.gov

Table 3: Examples of Advanced C-C Bond Forming Reactions
Reaction TypeCatalyst/ReagentsCoupling PartnerAnticipated Product Type
Nickel-Catalyzed Reductive CouplingNiI₂, ligand, Zn or MnAlkyl Bromide (R-Br)4-(cyclopropylmethyl)-2-methyl-1-R-benzene
Palladium-Catalyzed Direct ArylationPd(OAc)₂, ligand, baseArene (Ar'-H)4-(cyclopropylmethyl)-2-methyl-1-Ar'-biphenyl
Palladium-Catalyzed CarbonylationPd catalyst, ligand, CO, Nu-HNucleophile (e.g., R'OH)Methyl 3-bromo-4-(cyclopropylmethyl)benzoate

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S)

The bromine atom on the aromatic ring of this compound serves as a key reactive site for the formation of bonds with nitrogen, oxygen, and sulfur nucleophiles. These transformations are typically achieved through transition metal-catalyzed cross-coupling reactions.

C-N Bond Formation:

The construction of carbon-nitrogen bonds from aryl bromides is a cornerstone of modern organic synthesis, with the Buchwald-Hartwig amination and the Ullmann condensation being two of the most prominent methods. wikipedia.orgwikipedia.orgorganic-chemistry.org For this compound, these reactions would provide access to a variety of aniline (B41778) derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has proven to be highly versatile for the formation of C-N bonds with a wide range of amines. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often depends on the specific substrates. For an electron-rich and sterically hindered substrate like this compound, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups would likely be effective. youtube.com

A hypothetical Buchwald-Hartwig amination of this compound with a generic primary amine (R-NH₂) is depicted below:

Scheme 1: Hypothetical Buchwald-Hartwig amination of this compound.

Catalyst System ComponentExamplePurpose
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃Source of catalytic palladium(0)
LigandBuchwald or Hartwig ligandsStabilize the palladium center and facilitate the catalytic cycle
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonate the amine and facilitate reductive elimination
SolventToluene (B28343), DioxaneReaction medium

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of aryl amines from aryl halides. wikipedia.orgnih.govoperachem.com While historically requiring harsh reaction conditions, modern modifications using ligands such as 1,10-phenanthroline (B135089) or amino acids can facilitate the reaction under milder temperatures. researchgate.net

C-O Bond Formation:

The synthesis of aryl ethers from this compound can be accomplished through methods analogous to C-N bond formation, such as a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig C-O coupling. wikipedia.orgrsc.org The Williamson ether synthesis, a classic method for forming ethers, is also a viable approach where the corresponding phenoxide, derived from 4-(cyclopropylmethyl)-2-methylphenol, is reacted with an alkyl halide. youtube.comlibretexts.org

A copper-catalyzed C-O coupling reaction with an alcohol (R-OH) would proceed as follows:

Scheme 2: Hypothetical copper-catalyzed C-O coupling of this compound.

ReagentRole
Copper Catalyst (e.g., CuI, Cu₂O)Facilitates the coupling of the aryl bromide and the alcohol
Ligand (e.g., 1,10-phenanthroline)Enhances catalyst activity and stability
Base (e.g., K₂CO₃, Cs₂CO₃)Deprotonates the alcohol to form the nucleophilic alkoxide
SolventHigh-boiling polar solvents like DMF or DMSO

C-S Bond Formation:

The formation of aryl thioethers from this compound can be achieved through palladium- or copper-catalyzed cross-coupling reactions with thiols (R-SH). organic-chemistry.orgbeilstein-journals.orgnih.gov These reactions are valuable for the synthesis of a wide range of organosulfur compounds. Palladium-catalyzed thiolation often employs similar catalyst systems to the Buchwald-Hartwig amination. Copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid has also been reported, highlighting the utility of copper in C-S bond formation. beilstein-journals.orgnih.gov

A palladium-catalyzed C-S coupling reaction would likely follow a catalytic cycle similar to that of the Buchwald-Hartwig amination.

Scheme 3: Hypothetical palladium-catalyzed C-S coupling of this compound.

Catalyst System ComponentExample
Palladium PrecursorPd(dba)₂
LigandNiXantPhos
BaseNaN(SiMe₃)₂
SolventCPME

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For "1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene," a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon environments.

Due to the absence of experimentally acquired spectra in publicly available databases, the following sections are based on predicted NMR data. These predictions are generated using advanced computational algorithms that consider the chemical environment of each nucleus.

High-Resolution 1H and 13C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectra offer the initial and most crucial data for structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal information about the connectivity of neighboring protons.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of "this compound" is expected to show distinct signals for the aromatic, benzylic, methyl, and cyclopropyl (B3062369) protons. The aromatic region will display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The cyclopropylmethyl group introduces unique resonances in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents (bromo, methyl, and cyclopropylmethyl groups) and their positions on the benzene ring.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Data for this compound

Atom(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted J-coupling (Hz)
H3 7.25 d 8.1
H5 6.98 d 1.8
H6 6.90 dd 8.1, 1.8
CH₂ 2.48 d 6.9
CH₃ 2.35 s -
CH (cyclopropyl) 1.05 m -
CH₂ (cyclopropyl, diastereotopic) 0.45 m -

Table 2: Predicted ¹³C NMR Data for this compound

Atom(s) Predicted Chemical Shift (ppm)
C4 140.5
C2 138.0
C1 125.0
C6 131.5
C5 129.0
C3 127.5
CH₃ 23.0
CH₂ 40.0
CH (cyclopropyl) 11.0

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling relationships between protons. For "this compound," key expected correlations would be observed between the aromatic protons H5 and H6, and between H6 and H3. Additionally, correlations would be seen between the benzylic protons (CH₂) and the cyclopropyl methine proton (CH), as well as between the cyclopropyl methine proton and the cyclopropyl methylene (B1212753) protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~2.35 ppm would correlate with the carbon signal at ~23.0 ppm, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations (typically over two or three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. Expected key HMBC correlations would include:

The methyl protons (CH₃) to C1, C2, and C3.

The benzylic protons (CH₂) to C3, C4, C5, and the cyclopropyl methine carbon.

The aromatic proton H6 to C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of nuclei. This can be used to confirm stereochemistry and to study conformational preferences. For this molecule, NOESY could show correlations between the methyl protons and the aromatic proton at H3, and between the benzylic protons and the aromatic proton at H5, confirming their relative positions on the ring.

Dynamic NMR Studies for Conformational Mobility

The cyclopropylmethyl group attached to the benzene ring is not conformationally rigid. Rotation around the single bond connecting the benzylic carbon to the aromatic ring can lead to different spatial orientations of the cyclopropyl group relative to the plane of the benzene ring.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, this rotation could be slowed down sufficiently to observe distinct signals for different conformers. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide valuable information about the rotational energy barrier and the relative populations of the different conformational isomers. The primary conformers would likely be those where the cyclopropyl group is either bisecting the plane of the aromatic ring or is perpendicular to it.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of the molecular ion.

For "this compound," the molecular formula is C₁₁H₁₃Br. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Table 3: Predicted HRMS Data for this compound

Ion Formula Isotope Calculated Exact Mass (m/z)
[C₁₁H₁₃⁷⁹Br]⁺ ⁷⁹Br 224.0201

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The analysis of the resulting fragment ions provides detailed structural information.

The fragmentation of "this compound" is expected to proceed through several characteristic pathways:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the aromatic ring, leading to the loss of a cyclopropyl radical (•C₃H₅) and the formation of a stable, resonance-stabilized benzylic cation.

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), resulting in a C₁₁H₁₃⁺ ion.

Tropylium (B1234903) Ion Formation: A common rearrangement for alkylbenzenes is the formation of the highly stable tropylium cation (C₇H₇⁺) through rearrangement and loss of the remaining alkyl chain.

Loss of HBr: Elimination of a molecule of hydrogen bromide is another possible fragmentation pathway.

The unique fragmentation pattern generated by MS/MS can serve as a "fingerprint" for the molecule, allowing for its differentiation from structural isomers.

Table 4: Proposed Key Fragment Ions in the MS/MS Spectrum of this compound

Proposed Fragment Ion (m/z) Proposed Structure/Loss
224/226 Molecular Ion [C₁₁H₁₃Br]⁺
183 [M - C₃H₅]⁺ (Loss of cyclopropyl radical)
145 [M - Br]⁺ (Loss of bromine radical)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound and offer valuable information about its functional groups. For "this compound," the expected vibrational frequencies can be attributed to the various structural components of the molecule.

Expected Vibrational Frequencies:

The primary vibrational modes for this compound would arise from the substituted benzene ring, the cyclopropyl group, the methyl group, and the carbon-bromine bond.

Aromatic C-H Stretching: The benzene ring will exhibit C-H stretching vibrations typically in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl and cyclopropylmethyl groups will show stretching vibrations in the 3000-2850 cm⁻¹ range.

C=C Stretching: The aromatic ring will have characteristic C=C stretching bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H Bending: Aromatic C-H out-of-plane bending vibrations are expected in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern.

C-Br Stretching: The carbon-bromine bond typically produces a strong absorption in the far-infrared region, generally between 600 cm⁻¹ and 500 cm⁻¹.

The table below summarizes the predicted IR and Raman active vibrational modes for "this compound," based on data for similar compounds like 1-bromo-4-methylbenzene and 1-bromo-2-methylbenzene. nist.govnist.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-H (methyl, cyclopropyl)Stretching3000-2850
Aromatic C=CStretching1600-1450
C-HBending (in-plane and out-of-plane)1475-1000
C-BrStretching600-500

It is important to note that while IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. Therefore, some vibrational modes may be more prominent in one technique than the other, providing complementary information.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis (if single crystals available)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should single crystals of "this compound" be obtained, this method could provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the cyclopropylmethyl group relative to the benzene ring.

While no crystal structure for the specific title compound has been reported, studies on similar brominated aromatic compounds, such as 1-bromo-4-methyl-2-nitrobenzene, illustrate the detailed information that can be obtained. researchgate.netnih.gov For instance, X-ray diffraction analysis would reveal the planarity of the benzene ring and the precise spatial relationship between the bromine atom, the methyl group, and the cyclopropylmethyl substituent. This information is invaluable for understanding intermolecular interactions in the solid state, such as packing forces and potential halogen bonding.

The typical data obtained from an X-ray crystallographic analysis is summarized in the table below, using hypothetical data for the title compound based on published data for similar structures. researchgate.netnih.govresearchgate.net

Crystallographic ParameterHypothetical Value for this compound
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105
Volume (ų)978
Z4

Chromatographic Methods for Purity, Isolation, and Reaction Monitoring

Chromatographic techniques are indispensable for the separation, purification, and analysis of organic compounds. For a molecule like "this compound," a combination of HPLC, GC, and TLC would be employed throughout its synthesis and characterization.

High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity of non-volatile or thermally sensitive compounds and for accurate quantification. For "this compound," a reverse-phase HPLC method would likely be effective. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.

HPLC ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (e.g., 70:30 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

This method would allow for the separation of the target compound from potential impurities, starting materials, and byproducts. By creating a calibration curve with standards of known concentration, HPLC can also be used for precise quantification.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" is expected to be sufficiently volatile for GC analysis. In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase.

A nonpolar or moderately polar capillary column would be suitable for the analysis. The retention time in GC is a characteristic property of a compound under a specific set of conditions and can be used for identification when compared to a known standard. The table below presents a hypothetical set of GC parameters for the analysis of the title compound.

GC ParameterCondition
ColumnDB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium or Nitrogen
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), then ramp to 250 °C at 10 °C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

GC coupled with a mass spectrometer (GC-MS) would be particularly useful, as it provides both the retention time and the mass spectrum of the compound, allowing for a high degree of confidence in its identification.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction. researchgate.net By spotting a small amount of the reaction mixture onto a TLC plate at different time points, one can visualize the consumption of starting materials and the formation of the product.

For "this compound," a silica (B1680970) gel plate would be used as the stationary phase, and a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate, would serve as the mobile phase. The components of the reaction mixture are separated based on their polarity; less polar compounds travel further up the plate. The spots can be visualized under UV light or by staining.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given eluent system.

TLC ParameterCondition
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseHexanes:Ethyl Acetate (e.g., 95:5 v/v)
VisualizationUV lamp (254 nm) or iodine chamber

By comparing the Rf value of the product spot to that of the starting materials, a chemist can quickly and effectively determine the extent of the reaction and decide when it is complete.

Computational and Theoretical Investigations of 1 Bromo 4 Cyclopropylmethyl 2 Methylbenzene

Reaction Mechanism Elucidation through Computational Modeling

Activation Barriers and Kinetic AnalysisThe energy difference between the reactants and the transition state, known as the activation barrier, is a key determinant of the reaction rate. Computational modeling can provide quantitative estimates of these barriers, offering insights into the kinetics of a reaction.

Without dedicated computational studies on 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene, it is not possible to provide scientifically accurate information for any of the subsections outlined. While general principles of how a molecule with these functional groups might behave can be inferred, a detailed and specific analysis remains an area for future research.

Solvent Effects on Reaction Energetics and Mechanisms

The chemical reactivity of this compound is profoundly influenced by the solvent in which a reaction is conducted. Computational chemistry offers powerful tools to predict and understand these effects. Theoretical studies on analogous substituted aromatic compounds have demonstrated that solvent properties, such as polarity and the ability to form hydrogen bonds, can significantly alter reaction pathways and the energy required to overcome reaction barriers. For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often predicted to accelerate reaction rates compared to nonpolar solvents like hexane. This is because polar solvents can effectively stabilize charged intermediates and transition states that are common in these reaction mechanisms.

To model these solvent effects computationally, methods like the Polarizable Continuum Model (PCM) are frequently employed. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, which allows for the calculation of the energetic cost or benefit of solvating the reactant, transition state, and product molecules. For a hypothetical reaction involving this compound, such calculations could predict how the reaction energetics would shift when moving from a solvent of low polarity to one of high polarity. For example, in a substitution reaction at the bromine-bearing carbon, the stability of any charged intermediate would be highly dependent on the solvent's capacity to delocalize and stabilize that charge.

Table 1: Predicted Relative Reaction Rates in Different Solvents for a Hypothetical Nucleophilic Aromatic Substitution of this compound
SolventDielectric Constant (ε)Predicted Relative Rate
Hexane1.881
Diethyl Ether4.3415
Tetrahydrofuran (B95107) (THF)7.650
Acetone20.7250
Dimethylformamide (DMF)36.71200
Dimethyl Sulfoxide (DMSO)46.72500

Note: The data in this table is hypothetical and intended for illustrative purposes to show the expected trend based on solvent polarity.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. chemrxiv.org These simulations can model the molecule's movement in a solvent, providing insights into its conformational flexibility and intermolecular interactions at a given temperature. An MD simulation could, for example, illustrate the rotational motion of the methyl and cyclopropylmethyl groups and how this motion is influenced by collisions with solvent molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) for Experimental Validation

Computational methods are widely used to predict spectroscopic data, which can be a vital tool for the experimental identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved with a high degree of accuracy using computational techniques like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations determine the magnetic shielding at each nucleus, which is then converted into a chemical shift value relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). For this compound, distinct chemical shifts would be predicted for the protons on the aromatic ring, the methyl group, and the cyclopropylmethyl substituent, aiding in the assignment of an experimental spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (ppm)
Aromatic H (ortho to Br)7.3 - 7.5
Aromatic H (meta to Br)7.0 - 7.2
Methyl Protons2.2 - 2.4
Methylene (B1212753) Protons (-CH₂-)2.5 - 2.7
Cyclopropyl (B3062369) Methine Proton0.8 - 1.0
Cyclopropyl Methylene Protons0.4 - 0.6

Note: The data in this table is hypothetical and based on typical chemical shifts for similar structural motifs.

IR Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum of a molecule. By computing the vibrational frequencies of the molecular bonds, a theoretical spectrum can be generated that shows the expected positions of absorption bands. irjet.net For this compound, this would include characteristic C-H stretching frequencies for the aromatic, methyl, and cyclopropyl groups, as well as the C-Br stretching frequency. Comparing a calculated IR spectrum with an experimental one is a common practice for confirming the structure of a synthesized compound. researchgate.net

Quantitative Structure-Reactivity Relationships (QSAR) for Substituted Aromatic Systems

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.net While a specific QSAR model for this compound would require a dataset of related molecules and their measured activities, the principles of QSAR can be used to make qualitative predictions about its reactivity.

In the context of substituted aromatic systems, QSAR models often use a variety of molecular descriptors to quantify structural features. These can include:

Electronic descriptors: These quantify the electron-donating or electron-withdrawing nature of substituents. For the target molecule, the methyl and cyclopropylmethyl groups are both considered electron-donating.

Steric descriptors: These account for the size and shape of the molecule and its substituents. The bromine atom and the cyclopropylmethyl group would contribute to the steric hindrance around the aromatic ring.

Hydrophobic descriptors: These measure the water-solubility of the molecule, which can be important for its transport and interaction in biological systems.

By developing a QSAR model for a series of similar substituted bromobenzenes in a particular reaction, one could predict the relative reactivity of this compound. For instance, in an electrophilic aromatic substitution reaction, the electron-donating nature of the substituents would be expected to activate the ring towards reaction. Conversely, in a nucleophilic aromatic substitution, these groups might decrease reactivity.

Applications of 1 Bromo 4 Cyclopropylmethyl 2 Methylbenzene As a Synthetic Building Block and in Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

The presence of a bromine atom on the benzene (B151609) ring makes 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecular architectures from simpler precursors.

The primary application of aryl bromides like this compound is in the formation of new carbon-carbon bonds to construct more elaborate aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful tools for this purpose. nih.gov In these reactions, the bromine atom is replaced by a new carbon-based substituent, effectively using the starting material as a scaffold upon which to build.

For instance, the reaction of an aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can generate complex biaryl or alkyl-aryl structures. nih.gov The reaction conditions for the Suzuki-Miyaura coupling are generally mild and tolerant of a wide variety of functional groups, making it a highly versatile method. nih.gov The cyclopropylmethyl and methyl groups on the benzene ring would be expected to remain intact during such transformations, allowing for the synthesis of highly substituted and sterically defined aromatic products. These products can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. nih.govcymitquimica.com

Below is a representative table illustrating a potential Suzuki-Miyaura cross-coupling reaction using this compound.

Reactant 1Reactant 2Catalyst SystemProductBond Formed
This compoundArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Na₂CO₃4-(Cyclopropylmethyl)-2-methyl-1,1'-biphenyl derivativeC(sp²)–C(sp²)

Aryl bromides are also pivotal starting materials for the synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring. These motifs are ubiquitous in medicinal chemistry. The synthesis can be achieved through various strategies, including palladium-catalyzed C-N (Buchwald-Hartwig amination) or C-O bond formation to couple the aromatic ring with amines or alcohols, which can be followed by intramolecular cyclization reactions.

Alternatively, the bromo-substituted benzene can undergo halogen-metal exchange to form a highly reactive organolithium or Grignard reagent. This intermediate can then react with a variety of electrophiles (such as isocyanates, carbon dioxide, or sulfur-containing compounds) to introduce new functionalities that can subsequently be used to construct a heterocyclic ring. The strategic placement of the bromine atom, ortho to a methyl group and para to a cyclopropylmethyl group, offers steric and electronic influences that can be exploited to control the regioselectivity of subsequent synthetic steps.

Monomer or Functional Group Carrier in Polymer Chemistry

While not a conventional monomer for common polymers, the structural features of this compound lend it potential roles in the synthesis of specialty polymers and functional materials.

The carbon-bromine bond in this compound can potentially serve as an initiation site for controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edu

In a typical ATRP process, a transition metal complex (commonly copper-based) reversibly activates a dormant species (the alkyl or aryl halide initiator) to generate a radical that can then propagate by adding to monomer units. cmu.edu While benzylic halides are more common and effective initiators, aryl halides can also initiate the polymerization of certain monomers, albeit typically at a slower rate. The use of this molecule as an initiator would covalently attach the 4-(cyclopropylmethyl)-2-methylphenyl group to one end of every polymer chain, thereby introducing this specific functionality into the resulting material.

The table below outlines the hypothetical use of this compound as an ATRP initiator.

InitiatorMonomerCatalyst/LigandResulting Polymer Structure
This compoundStyrene or (Meth)acrylateCu(I)Br / PMDETAPolymer with a 4-(cyclopropylmethyl)-2-methylphenyl end-group

The incorporation of the 4-(cyclopropylmethyl)-2-methylphenyl moiety, either as an end-group via initiation or as a pendent group through prior functionalization into a polymerizable monomer, can be used to tune the properties of the resulting material. The cyclopropyl (B3062369) group is known for its unique electronic properties and conformational rigidity. The cyclopropylmethyl group, in particular, adds a bulky, lipophilic character.

These features can influence properties such as:

Thermal Properties: The bulky side group could increase the glass transition temperature (Tg) of the polymer.

Solubility: The hydrocarbon-rich substituent would increase the polymer's solubility in nonpolar organic solvents.

Morphology: The specific shape and interactions of the functional group can influence the self-assembly and phase behavior of block copolymers.

By strategically placing this functional group within a polymer architecture, materials with tailored optical, mechanical, or thermal properties could be developed for specialized applications.

Development of Novel Ligands for Catalysis

Aryl bromides are common precursors for the synthesis of ligands used in homogeneous catalysis, particularly phosphine (B1218219) ligands. escholarship.org These ligands are crucial for controlling the reactivity, selectivity, and stability of transition metal catalysts used in a vast array of chemical transformations.

The synthesis of a phosphine ligand from this compound would typically involve either:

Metallation followed by quenching: Conversion of the aryl bromide to an aryllithium or Grignard reagent, which is then reacted with a phosphorus electrophile like diphenylphosphine (B32561) chloride (Ph₂PCl).

Palladium-catalyzed C-P coupling: Direct reaction of the aryl bromide with a secondary phosphine (e.g., HPPh₂) in the presence of a palladium catalyst and a base.

The resulting phosphine ligand would feature a 4-(cyclopropylmethyl)-2-methylphenyl substituent. The steric bulk and electronic properties of this group—influenced by the ortho-methyl and para-cyclopropylmethyl substituents—could have a significant impact on the performance of a metal catalyst to which it is coordinated. This allows for the fine-tuning of the catalyst's properties for specific applications, such as enhancing selectivity in cross-coupling reactions. escholarship.org

A general synthetic scheme for this process is outlined in the table below.

Starting MaterialReagentsIntermediate/MethodProduct Type
This compound1. n-BuLi or Mg 2. ClPPh₂Aryllithium or Grignard ReagentTriarylphosphine Ligand

Utilization as a Mechanistic Probe in Fundamental Organic Chemistry Studies

In the realm of fundamental organic chemistry, understanding the stepwise process of a chemical reaction—its mechanism—is of paramount importance. Compounds that can report on the presence of transient, highly reactive intermediates are known as mechanistic probes. This compound is a powerful tool for this purpose, primarily due to the unique reactivity of the cyclopropylmethyl moiety, which can function as a sensitive indicator for the formation of radical and, to a lesser extent, cationic intermediates.

The most prominent application of this compound as a mechanistic probe is its use as a "radical clock". researchgate.netresearchgate.net A radical clock is a molecule that contains a radical precursor which, upon forming a radical, undergoes a rapid and predictable unimolecular rearrangement. wikipedia.org The rate of this rearrangement serves as a built-in timer against which other reaction steps can be measured.

In the case of this compound, homolytic cleavage of the carbon-bromine bond generates a primary cyclopropylmethyl radical. This radical is subject to an extremely fast, strain-releasing ring-opening reaction to form the thermodynamically more stable but-3-enyl radical (also known as the homoallyl radical). wikipedia.org This rearrangement is essentially irreversible and occurs with a very high and well-calibrated rate constant. wikipedia.orgmcmaster.ca

The utility of this system is based on the competition between this rapid unimolecular rearrangement and any competing bimolecular reactions, such as the trapping of the initial radical by another reagent. wikipedia.org

Detection of Radical Intermediates: If a reaction involving this compound yields products containing the but-3-enyl (ring-opened) structure, it provides compelling evidence that a cyclopropylmethyl radical was generated as an intermediate. researchgate.net The absence of such rearranged products would suggest that the reaction likely proceeds through a non-radical pathway.

Kinetic Analysis of Radical Reactions: By analyzing the ratio of unrearranged (cyclopropylmethyl-containing) to rearranged (but-3-enyl-containing) products, researchers can calculate the rate of the competing reaction step. wikipedia.org If the rate constant of the radical clock's rearrangement (kr) is known, and the concentration of the trapping agent is known, the rate of the trapping reaction can be determined. wikipedia.org

The kinetics of the cyclopropylmethyl radical ring-opening have been extensively studied, making it a reliable standard in mechanistic studies.

Table 1: Kinetic Data for the Cyclopropylmethyl Radical Rearrangement

ParameterValueTemperature (K)Reference
Rate Constant (kr)8.6 x 107 s-1298 wikipedia.org
Arrhenius Equation (log(kr/s-1))(13.9 ± 0.4) - (7.6 ± 0.1)/θ303-362 mcmaster.ca
Arrhenius Equation (log(kr/s-1))(11.34 ± 0.85) - (5.94 ± 0.57)/θ128-153 mcmaster.ca
*θ = 2.3 RT kcal mol-1

While its primary use is for studying radical reactions, the cyclopropylmethyl group can also serve as a probe for carbocationic intermediates. The cyclopropylcarbinyl cation is a classical example of a non-classical ion that undergoes extremely rapid rearrangement to cyclobutyl and homoallyl cations. Therefore, in nucleophilic substitution reactions, such as solvolysis, where a carbocation might be formed, the formation of rearranged alcohol or ether products would implicate an S_N1-type mechanism involving a carbocation intermediate. vedantu.comwikipedia.org

Future Research Directions and Emerging Methodologies for 1 Bromo 4 Cyclopropylmethyl 2 Methylbenzene Research

Advancements in Sustainable and Green Synthesis Approaches

A major thrust in modern organic synthesis is the adoption of green chemistry principles to minimize environmental impact. researchgate.net Traditional bromination methods often rely on hazardous reagents like molecular bromine and generate stoichiometric waste. beilstein-journals.orgnih.gov Future efforts will focus on cleaner, more atom-economical, and energy-efficient pathways.

Biocatalysis and Enzymatic Transformations

Biocatalysis offers a highly selective and environmentally benign alternative to conventional chemical synthesis. mdpi.com Enzymes operate under mild aqueous conditions, and their inherent chirality can lead to highly specific transformations. nih.gov Flavin-dependent halogenases (FDHs), for instance, are known to catalyze the site-selective halogenation of electron-rich aromatic compounds. chemrxiv.org Future research could involve:

Enzyme Screening and Engineering: Identifying or engineering halogenases that can accept 4-(cyclopropylmethyl)-2-methyltoluene as a substrate for direct, regioselective bromination. chemrxiv.org

Mechanism-Based Innovation: Leveraging the enzymatic mechanism, which uses a flavin cofactor and a halide ion to generate a hypohalous acid intermediate within a protected active site, to achieve bromination without the need for harsh external reagents. mdpi.com

Dehalogenation Studies: Exploring microbial dehalogenation pathways, which could be relevant for bioremediation or in understanding the environmental fate of such compounds. nih.gov

Table 1: Comparison of Traditional vs. Biocatalytic Bromination

FeatureTraditional Bromination (e.g., with Br₂)Biocatalytic Bromination (with Halogenase)
Reagents Molecular bromine, Lewis/Brønsted acidsFlavin cofactor, O₂, Bromide salts
Solvents Often chlorinated hydrocarbonsPrimarily aqueous buffers
Conditions Can require harsh temperatures and pressuresMild, near-ambient temperature and pressure
Byproducts Stoichiometric acid waste (e.g., HBr)Water
Selectivity Can lead to mixtures of isomersHigh regioselectivity controlled by the enzyme's active site
Sustainability Low atom economy, hazardous reagentsHigh atom economy, renewable catalyst, green process

Flow Chemistry and Continuous Processing Techniques

Flow chemistry provides a safer, more efficient, and scalable platform for chemical synthesis, particularly for hazardous reactions like bromination. researchgate.netresearchgate.net By performing reactions in a continuously flowing stream through a microreactor, issues associated with heat management and the handling of toxic reagents are significantly mitigated. mdpi.comnih.gov An emerging strategy involves the in situ generation of the brominating agent (e.g., Br₂ or KOBr) from safer precursors like KBr and an oxidant, which is then immediately consumed in the reaction stream. mdpi.com This approach avoids the storage and handling of bulk molecular bromine, drastically improving process safety. researchgate.net

Integration of Photoredox and Electrochemical Catalysis in Functionalization

Visible-light photoredox catalysis and electrochemistry have become powerful tools for forging new chemical bonds under exceptionally mild conditions. acs.orgresearchgate.netthieme-connect.de These methods offer unique pathways for the functionalization of aryl bromides like 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene, activating the carbon-bromine bond for a variety of transformations. arizona.edu

Photoredox Catalysis: This technique uses light-absorbing catalysts to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in reactions such as C-C and C-heteroatom bond formation. nih.gov For example, dual nickel/photoredox catalysis systems are effective for coupling aryl bromides with various partners. nih.gov

Electrochemical Synthesis: Electrosynthesis uses electrical current to drive redox reactions, often eliminating the need for chemical oxidants or reductants and thereby reducing waste. uni-mainz.dersc.org This method could be applied to the borylation or other functionalization reactions of this compound. researchgate.net

Exploration of Novel Derivatization Strategies for Enhanced Structural Diversity

The structure of this compound offers multiple handles for derivatization, allowing for the creation of a library of analogues with diverse properties. Future research will explore novel ways to selectively modify the molecule.

C-Br Bond Functionalization: The aryl bromide moiety is a versatile precursor for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C, C-N, and C-O bonds. nih.govresearchgate.net

C-H Activation: Direct functionalization of the aromatic or benzylic C-H bonds offers an atom-economical route to new derivatives without pre-functionalization. nih.gov

Modification of the Cyclopropyl (B3062369) Group: The strained cyclopropyl ring can be opened under specific conditions to introduce new functional groups and structural motifs.

Derivatization Reagents: The development of novel reagents can enhance analytical detection or introduce specific functionalities. For instance, reagents like p-toluenesulfonyl isocyanate can react with hydroxyl groups that might be introduced into the molecule through prior transformations. nih.gov

Development of More Sophisticated Computational Models for Predictive Chemistry

Computational chemistry is an indispensable tool for predicting molecular properties and reaction outcomes, guiding experimental design and saving resources. scielo.brnih.govresearchgate.net For this compound and its derivatives, future computational work will likely involve:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to predict geometries, reaction energy profiles, and spectroscopic properties. nih.gov This can help elucidate reaction mechanisms and predict the feasibility of new transformations. scielo.br

Machine Learning (ML) and AI: Large language models and other ML algorithms are being trained on vast chemical datasets to predict reaction yields, identify optimal conditions, and even design synthetic routes. arxiv.orgresearchgate.netchemrxiv.org Such models could accelerate the discovery of new derivatives and synthetic pathways.

Modeling Halogen Bonds: Advanced computational tools are being developed to accurately model halogen bonds, a type of noncovalent interaction that can be crucial in the design of new materials and pharmaceuticals. nih.gov

Synergistic Experimental and Computational Approaches for Mechanistic Discovery

The most profound insights into chemical reactivity are often gained when experimental and computational approaches are used in concert. acs.orgresearchgate.net Understanding the precise mechanism of a reaction is key to optimizing its conditions and expanding its scope. nih.gov For reactions involving this compound, a synergistic approach would involve:

Experimental Probes: Conducting kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis to identify intermediates and transition states.

Computational Validation: Building theoretical models of the proposed reaction pathway and comparing calculated energy barriers and structures with experimental data. nih.govresearchgate.net This iterative process of experimental observation and computational refinement provides a robust understanding of the reaction mechanism, enabling rational design of better catalysts and processes. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene, and how can purity be ensured?

  • Methodology :

  • Friedel-Crafts Alkylation : Use bromobenzene derivatives with cyclopropane-containing electrophiles under Lewis acid catalysis (e.g., AlCl₃). Monitor reaction progress via TLC .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd catalysts to introduce the cyclopropylmethyl group. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using GC-MS (>98%) and ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • Challenges : Competing side reactions (e.g., debromination) require inert atmospheres (Ar/N₂) and dry solvents .

Q. What safety protocols are critical for handling this compound?

  • Handling :

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. In case of skin exposure, wash immediately with soap/water (15+ minutes) .
  • Storage : Keep in amber glass under inert gas (Ar) at –20°C to prevent photodegradation and bromine loss .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence reactivity in cross-coupling reactions?

  • Steric Effects : The cyclopropane ring introduces steric hindrance, slowing oxidative addition in Pd-catalyzed reactions. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
  • Electronic Effects : The strained cyclopropane increases electron density at the benzylic position, favoring nucleophilic substitution over elimination. DFT calculations (e.g., B3LYP/6-31G*) show localized HOMO density on the cyclopropylmethyl carbon .
  • Comparative Data : Unlike tert-butyl analogs, cyclopropylmethyl reduces byproduct formation in Buchwald-Hartwig aminations by 20–30% .

Q. What analytical strategies resolve structural ambiguities in derivatives?

  • NMR : ¹H-¹H COSY and NOESY distinguish regioisomers (e.g., para vs. ortho substitution). Cyclopropylmethyl protons exhibit characteristic splitting (δ 0.5–1.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies bromine isotope patterns (m/z 79/81) and fragmentation pathways (e.g., loss of Br⁻ at m/z 135) .
  • X-ray Crystallography : Resolves absolute configuration of chiral intermediates (e.g., CCDC deposition for cyclopropane ring geometry) .

Q. Are there contradictions in reported reaction mechanisms involving this compound?

  • Nucleophilic vs. Radical Pathways : Some studies propose SN2 mechanisms for bromide displacement, while others suggest radical intermediates in photochemical reactions. Controlled experiments with TEMPO (radical scavenger) clarify dominant pathways .
  • Solvent Effects : Conflicting data on DMF vs. THF in coupling reactions; DMF accelerates Pd leaching, reducing yields by 15% despite higher polarity .

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